molecular formula C12H20N2O4 B14379008 N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide CAS No. 89932-84-3

N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide

Cat. No.: B14379008
CAS No.: 89932-84-3
M. Wt: 256.30 g/mol
InChI Key: RXONUCJSKLECSY-UHFFFAOYSA-N
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Description

N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide: is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an imino group, and a prop-2-enamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alcohol with ethyl chloroformate in the presence of a base such as pyridine to form the ethoxycarbonyl group.

    Introduction of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine under controlled conditions.

    Formation of the Prop-2-enamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as distillation, crystallization, and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, resulting in the formation of amide derivatives.

    Substitution: The compound can participate in substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Amide derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ethoxycarbonyl group can act as an electrophile, reacting with nucleophiles such as amino acids in proteins. This interaction can alter the function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Diethyl malonate: A diester of malonic acid, used in similar synthetic applications.

    Protoporphyrin IX: A precursor in the biosynthesis of heme, used in photodynamic therapy.

    2,4,6-Trinitrobenzamide: A polynitroaromatic compound used in synthetic chemistry.

Uniqueness: N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

89932-84-3

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl [[4-methyl-4-(prop-2-enoylamino)pentan-2-ylidene]amino] carbonate

InChI

InChI=1S/C12H20N2O4/c1-6-10(15)13-12(4,5)8-9(3)14-18-11(16)17-7-2/h6H,1,7-8H2,2-5H3,(H,13,15)

InChI Key

RXONUCJSKLECSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)ON=C(C)CC(C)(C)NC(=O)C=C

Origin of Product

United States

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